REACTION_CXSMILES
|
[Cl:1][C:2]1[C:13]([Cl:14])=[CH:12][CH:11]=[CH:10][C:3]=1[O:4][CH2:5][CH2:6][C:7]([OH:9])=O.F>>[Cl:14][C:13]1[C:2]([Cl:1])=[C:3]2[C:10]([C:7](=[O:9])[CH2:6][CH2:5][O:4]2)=[CH:11][CH:12]=1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(OCCC(=O)O)C=CC=C1Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F
|
Type
|
CUSTOM
|
Details
|
to stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The hydrogen fluoride is removed by a stream of air
|
Type
|
DISSOLUTION
|
Details
|
The residual solid was then dissolved in ether
|
Type
|
WASH
|
Details
|
washed with 10% aqueous sodium carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over anhydrous magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |